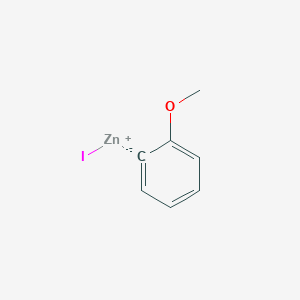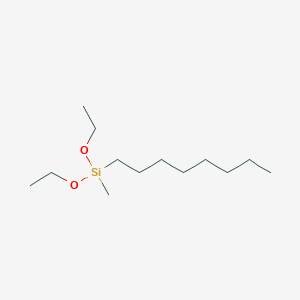
N-Octylmethyldiethoxysilane
Vue d'ensemble
Description
N-Octylmethyldiethoxysilane is a chemical compound with the formula C13H30O2Si . It is commonly used as a coupling agent, surface modifier, and adhesion promoter in various industries . It is used in the production of high-performance materials such as adhesives, coatings, and composites .
Physical And Chemical Properties Analysis
N-Octylmethyldiethoxysilane is a versatile silane coupling agent used in the production of high-performance materials such as adhesives, coatings, and composites . Its chemical formula is C12H28O2Si .
Applications De Recherche Scientifique
Glass Coatings
OMD can be used as a primer or adhesion promoter for glass coatings . It improves the adhesion, wetting, dispersibility, and durability of the coatings, making them more resistant to environmental factors .
Silica Nanoparticles
OMD is used in the fabrication of functionalized silica nanoparticles . These nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
Advanced Catalysis
Functionalized silica nanoparticles, which can be produced using OMD, are used in advanced catalysis . The surface modification step, which involves OMD, plays a crucial role in enhancing the catalytic properties of the silica surface .
Drug Delivery
Silica nanoparticles functionalized with OMD have been used in drug delivery systems . Their unique properties make them particularly appropriate for this application .
Biomedical Applications
Functionalized silica nanoparticles, including those made with OMD, have been extensively used in various biomedical applications . Their physiochemical characteristics make them suitable for such applications .
Environmental Remediation
OMD-functionalized silica nanoparticles have been used in environmental remediation applications . They play a significant role in the removal of pollutants from the environment .
Wastewater Treatment
In wastewater treatment, OMD-functionalized silica nanoparticles have been used due to their enhanced properties . They contribute to the effective treatment of wastewater .
Material Enhancement
OMD is used to improve the adhesion, wetting, dispersibility, and durability of various materials . This makes the materials more resistant to environmental factors and enhances their performance .
Safety and Hazards
N-Octylmethyldiethoxysilane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . In case of inhalation, move the person to fresh air and keep them comfortable for breathing .
Orientations Futures
Mécanisme D'action
Target of Action
N-Octylmethyldiethoxysilane is primarily used as a silane coupling agent . Its primary targets are various materials where it is used to improve adhesion, wetting, dispersibility, and durability .
Result of Action
The result of N-Octylmethyldiethoxysilane’s action is improved adhesion, wetting, dispersibility, and durability of various materials . It is used in a variety of industrial applications to enhance the performance of materials.
Action Environment
The action of N-Octylmethyldiethoxysilane can be influenced by environmental factors. For instance, the presence of moisture can lead to the formation of additional ethanol, a hydrolysis product of this compound . Overexposure to ethanol may have a narcotic effect, causing symptoms such as headache, nausea, and drowsiness . Therefore, it is recommended to handle N-Octylmethyldiethoxysilane in a well-ventilated area and avoid breathing its dust, fume, gas, mist, or vapors .
Propriétés
IUPAC Name |
diethoxy-methyl-octylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O2Si/c1-5-8-9-10-11-12-13-16(4,14-6-2)15-7-3/h5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJKRKRRMJKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octylmethyldiethoxysilane | |
CAS RN |
2652-38-2 | |
| Record name | n-Octylmethyldiethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



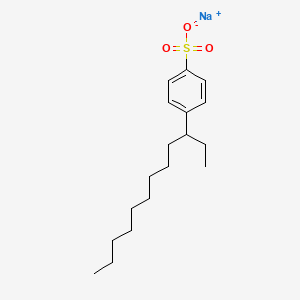
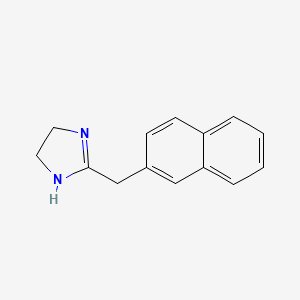
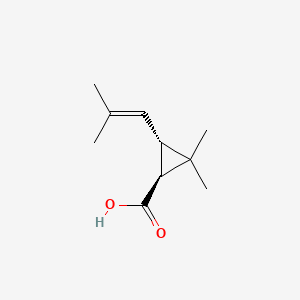
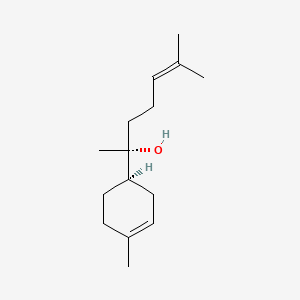


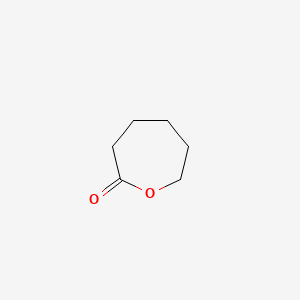

![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3415581.png)




